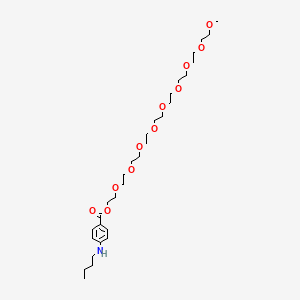
Benzonatato
Descripción general
Descripción
El clorhidrato de prazosina es un medicamento que se usa principalmente para tratar la presión arterial alta, los síntomas de una próstata agrandada y las pesadillas relacionadas con el trastorno de estrés postraumático (TEPT) . El clorhidrato de prazosina funciona relajando los vasos sanguíneos para que la sangre pueda fluir más fácilmente .
Mecanismo De Acción
El clorhidrato de prazosina ejerce sus efectos bloqueando selectivamente los receptores adrenérgicos alfa-1, que se encuentran en las células del músculo liso de los vasos sanguíneos . Este bloqueo evita la unión de la norepinefrina, un neurotransmisor que causa vasoconstricción. Como resultado, los vasos sanguíneos se relajan, lo que lleva a una disminución de la presión arterial . En el tratamiento del TEPT, se cree que el clorhidrato de prazosina reduce la aparición de pesadillas al modular el sistema adrenérgico .
Compuestos Similares:
Terazosin: Otro antagonista del receptor adrenérgico alfa-1 que se utiliza para tratar la hipertensión y la hiperplasia prostática benigna.
Singularidad: El clorhidrato de prazosina es único en su vida media relativamente corta y su rápido inicio de acción en comparación con otros antagonistas del receptor adrenérgico alfa-1 . Esto lo hace particularmente útil en situaciones donde se necesita una reducción rápida de la presión arterial .
Aplicaciones Científicas De Investigación
El clorhidrato de prazosina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en el estudio de los antagonistas del receptor adrenérgico alfa-1.
Biología: El clorhidrato de prazosina se utiliza para estudiar los efectos fisiológicos y farmacológicos del bloqueo del receptor adrenérgico alfa-1.
Análisis Bioquímico
Biochemical Properties
Benzonatate acts as a local anesthetic, reducing the activity of vagal stretch receptors or nerve fibers located in the respiratory passages, lungs, and pleura . This desensitizes the tissues involved in the cough reflex, thereby reducing the cough reflex .
Cellular Effects
Benzonatate’s primary cellular effect is the reduction of the cough reflex by anesthetizing certain receptors located in the breathing passages and lungs . This dampens their activity, reducing the cough reflex at its source .
Molecular Mechanism
Benzonatate works by inhibiting stretch receptors in the lungs, thereby suppressing the cough reflex in the brain . It is a potent voltage-gated sodium channel inhibitor , and its anesthetic effect develops rapidly, with the full effect occurring within 1 minute .
Temporal Effects in Laboratory Settings
Benzonatate starts to work within 15 to 20 minutes after swallowing the capsules whole . The effects last for 3 to 8 hours . There are substantial limitations within existing evidence pertaining to the safety and clinical effectiveness of benzonatate .
Dosage Effects in Animal Models
While there is limited information available about the use of benzonatate in dogs, there have been reports of adverse events in animals that have been given this medication . Some of the potential side effects of benzonatate in dogs can include nausea and vomiting .
Metabolic Pathways
Benzonatate is hydrolyzed to the major metabolite 4-(butylamino)benzoic acid (BABA) by plasma butyrylcholinesterase (BChE) .
Transport and Distribution
There is limited information on the volume of distribution of benzonatate . It is known that benzonatate is rapidly absorbed and its effects can be felt within 15 to 20 minutes of administration .
Subcellular Localization
Given its mechanism of action, it is likely that benzonatate interacts with receptors located in the respiratory passages, lungs, and pleura .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del clorhidrato de prazosina implica varios pasos, comenzando con la preparación del núcleo de quinazolina. El intermedio clave, 1-(4-amino-6,7-dimetoxi-2-quinazolinil)-4-(2-furanilcarbonil)piperazina, se sintetiza a través de una serie de reacciones que involucran aminación, metoxilación y ciclización . El paso final implica la formación de la sal de clorhidrato mediante la reacción de la base libre con ácido clorhídrico .
Métodos de Producción Industrial: En entornos industriales, el clorhidrato de prazosina se produce optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto incluye controlar la temperatura, el pH y los sistemas de solventes utilizados en las reacciones. El producto final se purifica mediante procesos de cristalización y filtración .
Análisis De Reacciones Químicas
Tipos de Reacciones: El clorhidrato de prazosina experimenta varias reacciones químicas, que incluyen:
Oxidación: El clorhidrato de prazosina se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: El compuesto se puede reducir a sus derivados de amina correspondientes.
Sustitución: El clorhidrato de prazosina puede sufrir reacciones de sustitución, particularmente en el anillo de quinazolina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Se utilizan reactivos como halógenos y nucleófilos en reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de N-óxidos de quinazolina, mientras que la reducción puede producir derivados de amina .
Comparación Con Compuestos Similares
Terazosin: Another alpha-1 adrenergic receptor antagonist used to treat hypertension and benign prostatic hyperplasia.
Uniqueness: Prazosin hydrochloride is unique in its relatively short half-life and rapid onset of action compared to other alpha-1 adrenergic receptor antagonists . This makes it particularly useful in situations where rapid blood pressure reduction is needed .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-(butylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53NO11/c1-3-4-9-31-29-7-5-28(6-8-29)30(32)42-27-26-41-25-24-40-23-22-39-21-20-38-19-18-37-17-16-36-15-14-35-13-12-34-11-10-33-2/h5-8,31H,3-4,9-27H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFMQEKGGFWBAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H53NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022655 | |
| Record name | Benzonatate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in most organic solvents except aliphatic hydrocarbons, 1.59e-03 g/L | |
| Record name | Benzonatate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Benzonatate is a local anesthetic drug that acts peripherally by anesthetizing and reducing the activity of vagal stretch receptors or nerve fibres located in the respiratory passages, lungs, and pleura. Once the stretch receptors are stimulated, they send impulses to the cough centre located in the medulla via an afferent pathway consisting of sensory nerve fibres or the vagus nerve. The efferent signal is then generated that sends impulses to the expiratory muscles to produce a cough. Anesthetizing these receptors by benzonatate results in the inhibition of the cough reflex activity and cough production. Benzonatate also inhibits the transmission of impulses of the cough reflex in the vagal nuclei of the medulla. There are several proposed mechanisms of benzonatate; it is also a potent voltage-gated sodium channel inhibitor., Benzonatate apparently inhibits cough production by anesthetizing stretch receptors of vagal afferent fibers in the bronchi, alveoli, and pleura that mediate the cough reflex; the drug also suppresses transmission of the cough reflex at the level of the medulla where the afferent impulse is transmitted to the motor nerves. The relationship between local anesthetic action and peripheral action on sensory nerve endings is not clear. | |
| Record name | Benzonatate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzonatate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to faintly yellow oil | |
CAS No. |
104-31-4, 32760-16-0 | |
| Record name | Benzonatate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonatate [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonatate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00868 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzonatate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760128 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonatate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzonatate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZONATATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4DHS6ENR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Benzonatate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7933 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Benzonatate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015006 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5R,6S)-4-Nitrobenzyl 6-((R)-1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1666607.png)

![4-[1-(4-Chlorophenyl)-4,5-dihydro-1h-1,2,3-triazol-5-yl]pyridine](/img/structure/B1666609.png)







![(4-fluorophenyl)-[(3S)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methanone](/img/structure/B1666623.png)
